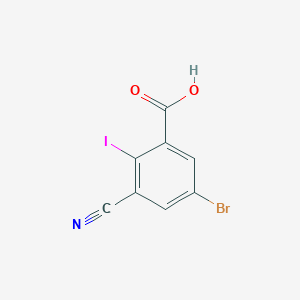
5-Bromo-3-cyano-2-iodobenzoic acid
Overview
Description
5-Bromo-3-cyano-2-iodobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyano-2-iodobenzoic acid typically involves halogenation and cyanation reactions. One common method starts with 3-bromo-5-iodobenzoic acid, which undergoes a cyanation reaction to introduce the cyano group at the 3-position. The reaction conditions often involve the use of a suitable cyanating agent, such as copper(I) cyanide, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyano-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group to an amine.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Reduction Products: Aminobenzoic acids.
Scientific Research Applications
5-Bromo-3-cyano-2-iodobenzoic acid is used in several scientific research applications:
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-iodobenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The cyano and halogen substituents influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
5-Bromo-2-iodobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
3-Cyano-5-iodobenzoic acid: Lacks the bromine substituent, which can influence its chemical behavior and utility in synthesis.
Uniqueness
5-Bromo-3-cyano-2-iodobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and iodine) on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of a wide range of compounds.
Properties
IUPAC Name |
5-bromo-3-cyano-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSJNWJPUORVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)
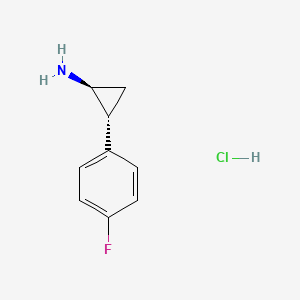

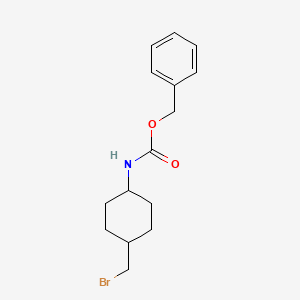
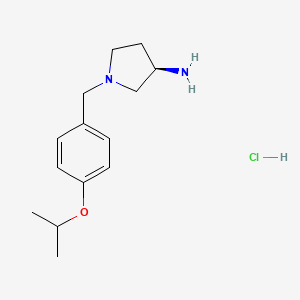
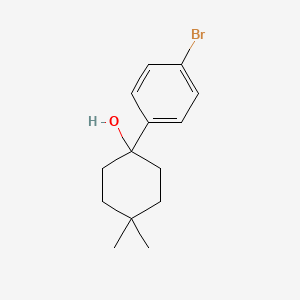


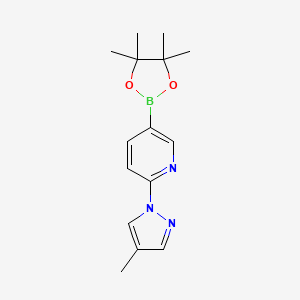
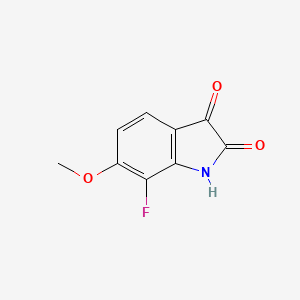
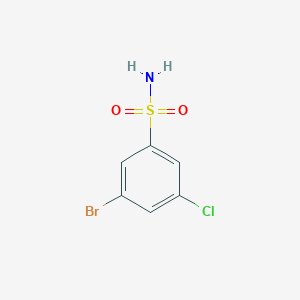
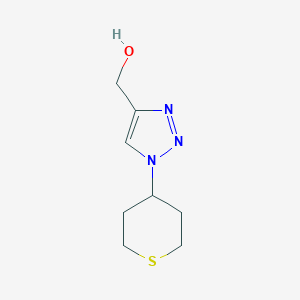
![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)
